![molecular formula C5H4N4O9 B14197004 Imidazolidinetrione, bis[(nitrooxy)methyl]- CAS No. 870539-03-0](/img/structure/B14197004.png)
Imidazolidinetrione, bis[(nitrooxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidinetrione, bis[(nitrooxy)methyl]- is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidinetriones, which are characterized by a five-membered ring containing three carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinetrione, bis[(nitrooxy)methyl]- typically involves the quaternization of N-methylimidazole, followed by nitration and metathesis reactions . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful introduction of nitrooxy groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Imidazolidinetrione, bis[(nitrooxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrooxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Imidazolidinetrione, bis[(nitrooxy)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mecanismo De Acción
The mechanism by which imidazolidinetrione, bis[(nitrooxy)methyl]- exerts its effects involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical reactions. The pathways involved often include oxidation-reduction cycles and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,4,5-imidazolidinetrione: Similar structure but lacks the nitrooxy groups.
1-Methyl-2-imidazolidinone: Contains a similar imidazolidinone ring but with different functional groups.
Hydantoin: Another imidazolidinone derivative with distinct properties.
Uniqueness
Imidazolidinetrione, bis[(nitrooxy)methyl]- is unique due to the presence of nitrooxy groups, which enhance its reactivity and potential applications. This makes it more versatile compared to similar compounds that lack these functional groups.
Propiedades
Número CAS |
870539-03-0 |
|---|---|
Fórmula molecular |
C5H4N4O9 |
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
[3-(nitrooxymethyl)-2,4,5-trioxoimidazolidin-1-yl]methyl nitrate |
InChI |
InChI=1S/C5H4N4O9/c10-3-4(11)7(2-18-9(15)16)5(12)6(3)1-17-8(13)14/h1-2H2 |
Clave InChI |
SFBVQJBVFANVLH-UHFFFAOYSA-N |
SMILES canónico |
C(N1C(=O)C(=O)N(C1=O)CO[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
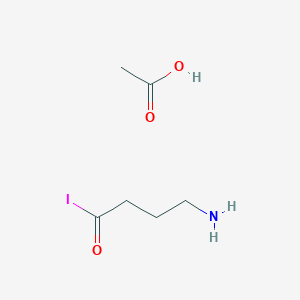
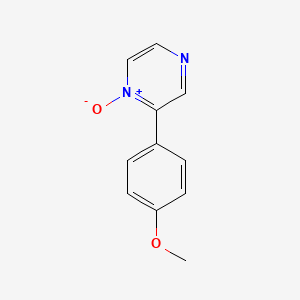
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
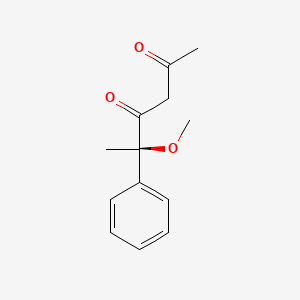
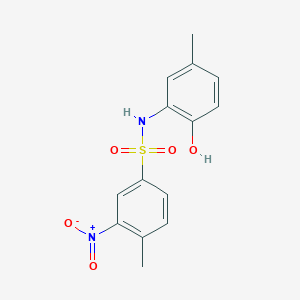
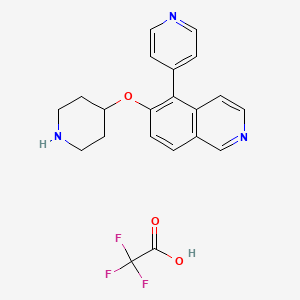
![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
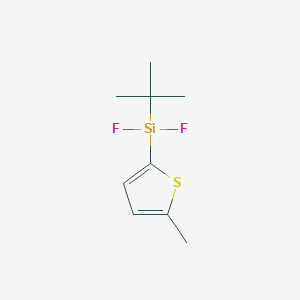
![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
